molecular formula C21H21F3N4O3 B5027182 1-(2,6-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine

1-(2,6-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine

Cat. No. B5027182
M. Wt: 434.4 g/mol
InChI Key: KTDQLLQUYBNDFE-UHFFFAOYSA-N
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Description

1-(2,6-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-(2,6-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine is not fully understood. However, it has been suggested that the compound exerts its biological activities by binding to specific receptors or enzymes in the body. For example, it has been suggested that the compound exerts its antibacterial activity by inhibiting the synthesis of bacterial cell walls, while its antifungal activity may be due to its ability to disrupt fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. For example, it has been found to exhibit potent antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. The compound has also been found to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,6-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine is its wide range of biological activities. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research on 1-(2,6-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine. One possible direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Another direction is to explore its mechanism of action in more detail, which may provide insights into its biological activities. Additionally, future research may focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 1-(2,6-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine is a complex process that involves several steps. The first step involves the reaction of 2,6-difluorobenzoyl chloride with 4-fluoro-2-nitroaniline in the presence of a base to yield 1-(2,6-difluorobenzoyl)-4-[4-fluoro-2-nitrophenyl]piperazine. The second step involves the reaction of the intermediate product with pyrrolidine in the presence of a base to yield the final product, this compound.

Scientific Research Applications

1-(2,6-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer activities. This compound has also been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase.

properties

IUPAC Name

(2,6-difluorophenyl)-[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O3/c22-14-4-3-5-15(23)20(14)21(29)27-10-8-26(9-11-27)18-13-17(25-6-1-2-7-25)16(24)12-19(18)28(30)31/h3-5,12-13H,1-2,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDQLLQUYBNDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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